REACTION_CXSMILES
|
O=O.[C:3]1([CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:5]=1[OH:6])[OH:4].OO>O>[C:3]1([CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:5]=1[OH:6])[OH:4].[CH:11]1[C:10]2[CH:10]=[CH:9][CH:7]=[C:5]([OH:6])[C:3](=[O:4])[C:9]=2[C:7]([OH:8])=[C:5]([OH:6])[C:3]=1[OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C2=C(C(=C(C1O)O)O)C(=O)C(=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=O.[C:3]1([CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:5]=1[OH:6])[OH:4].OO>O>[C:3]1([CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:5]=1[OH:6])[OH:4].[CH:11]1[C:10]2[CH:10]=[CH:9][CH:7]=[C:5]([OH:6])[C:3](=[O:4])[C:9]=2[C:7]([OH:8])=[C:5]([OH:6])[C:3]=1[OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C2=C(C(=C(C1O)O)O)C(=O)C(=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |